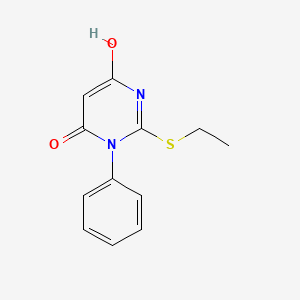![molecular formula C12H9N3O4 B6010678 3-{[(4-hydroxyphenyl)amino]carbonyl}-2-pyrazinecarboxylic acid](/img/structure/B6010678.png)
3-{[(4-hydroxyphenyl)amino]carbonyl}-2-pyrazinecarboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-{[(4-hydroxyphenyl)amino]carbonyl}-2-pyrazinecarboxylic acid, also known as HPPC, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. HPPC belongs to the class of pyrazinecarboxylic acids and has a molecular weight of 308.27 g/mol.
作用機序
The mechanism of action of 3-{[(4-hydroxyphenyl)amino]carbonyl}-2-pyrazinecarboxylic acid is not fully understood, but it is believed to involve the modulation of various signaling pathways and molecular targets. In cancer cells, this compound has been shown to inhibit the activity of enzymes involved in DNA synthesis and repair, leading to cell cycle arrest and apoptosis. In inflammation, this compound has been found to suppress the activation of NF-κB and MAPK signaling pathways, which are known to play a crucial role in the production of pro-inflammatory cytokines and chemokines. This compound has also been shown to activate the Nrf2/ARE signaling pathway, leading to the upregulation of antioxidant enzymes and the protection against oxidative stress-induced damage.
Biochemical and Physiological Effects:
This compound has been shown to exert various biochemical and physiological effects, including the inhibition of cancer cell growth and proliferation, the suppression of inflammation, and the protection against oxidative stress-induced damage. This compound has also been found to modulate the expression of various genes involved in cell cycle regulation, DNA repair, and apoptosis.
実験室実験の利点と制限
3-{[(4-hydroxyphenyl)amino]carbonyl}-2-pyrazinecarboxylic acid has several advantages for lab experiments, including its high purity, stability, and solubility in various solvents. However, this compound also has some limitations, such as its low bioavailability and poor pharmacokinetic properties, which may limit its therapeutic efficacy in vivo.
将来の方向性
There are several future directions for 3-{[(4-hydroxyphenyl)amino]carbonyl}-2-pyrazinecarboxylic acid research, including the development of more efficient synthesis methods, the optimization of its pharmacokinetic properties, and the identification of novel molecular targets and signaling pathways. Furthermore, the potential combination of this compound with other chemotherapeutic agents or targeted therapies may enhance its therapeutic efficacy and reduce its side effects. Overall, this compound has significant potential as a therapeutic agent for various diseases, and further research is warranted to fully explore its therapeutic potential.
合成法
3-{[(4-hydroxyphenyl)amino]carbonyl}-2-pyrazinecarboxylic acid can be synthesized through a multistep process involving the reaction of 4-hydroxybenzene-1,3-diamine with pyrazine-2-carboxylic acid. The reaction is carried out in the presence of a suitable solvent and a catalyst under controlled temperature and pressure conditions. The resulting product is purified through recrystallization and characterized using various analytical techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography.
科学的研究の応用
3-{[(4-hydroxyphenyl)amino]carbonyl}-2-pyrazinecarboxylic acid has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and oxidative stress-related disorders. In cancer research, this compound has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. This compound has also been found to possess anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines and chemokines. Furthermore, this compound has been shown to scavenge free radicals and protect against oxidative stress-induced damage.
特性
IUPAC Name |
3-[(4-hydroxyphenyl)carbamoyl]pyrazine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3O4/c16-8-3-1-7(2-4-8)15-11(17)9-10(12(18)19)14-6-5-13-9/h1-6,16H,(H,15,17)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMPRSIXQQWMQPX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC(=O)C2=NC=CN=C2C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![ethyl 1-[(3,5-dimethyl-1H-pyrazol-1-yl)acetyl]-3-(2-fluorobenzyl)-3-piperidinecarboxylate](/img/structure/B6010603.png)

![N-(2-isopropoxyethyl)-1-(2-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl)-4-piperidinecarboxamide](/img/structure/B6010621.png)
![7-(2,3-dimethoxybenzyl)-2-(2-pyridinylmethyl)-2,7-diazaspiro[4.5]decane](/img/structure/B6010633.png)
![N-(2-(4-bromophenyl)-1-{[(2-furylmethyl)amino]carbonyl}vinyl)-2-methoxybenzamide](/img/structure/B6010641.png)
![N-[1-(anilinocarbonyl)-2-phenylvinyl]-4-nitrobenzamide](/img/structure/B6010644.png)


![2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-6-methyl-5-propyl-4(3H)-pyrimidinone](/img/structure/B6010664.png)
![5-oxo-N-(3-pyridinylmethyl)-1-[3-(trifluoromethyl)phenyl]-3-pyrrolidinecarboxamide](/img/structure/B6010669.png)
![2-[(2-chloro-6-fluorobenzyl)thio]-5,6,7,8-tetrahydro-4(3H)-quinazolinone](/img/structure/B6010670.png)
![N-(1-{[(2,6-dimethylphenyl)amino]carbonyl}cyclopentyl)-2-fluorobenzamide](/img/structure/B6010672.png)
![methyl 2-({[(4-pyridinylmethyl)amino]carbonothioyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B6010688.png)
![(2-furylmethyl){1-methyl-2-[3-(trifluoromethyl)phenyl]ethyl}amine](/img/structure/B6010691.png)
